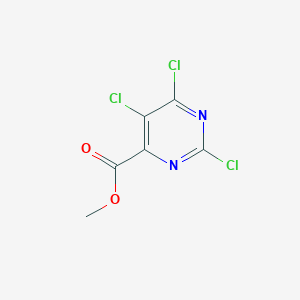

Methyl 2,5,6-trichloropyrimidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,5,6-trichloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O2/c1-13-5(12)3-2(7)4(8)11-6(9)10-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFOOGACHSHHSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289797 | |

| Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-85-5 | |

| Record name | 89284-85-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,5,6-trichloropyrimidine-4-carboxylate chemical properties

An In-Depth Technical Guide to Methyl 2,5,6-trichloropyrimidine-4-carboxylate

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in natural biomolecules and its role as a versatile pharmacophore.[1][2] Among the vast library of pyrimidine derivatives, halogenated variants serve as exceptionally powerful intermediates due to their tunable reactivity. This guide focuses on this compound, a highly functionalized pyrimidine derivative. The presence of three distinct chlorine atoms on the pyrimidine ring, combined with a methyl ester group, makes this compound a strategic building block for creating complex molecular architectures. Its utility lies in the differential reactivity of the chloro-substituents, allowing for sequential and site-selective nucleophilic aromatic substitution (SNAr) reactions. This document provides a comprehensive overview of its chemical properties, a plausible synthetic approach, reactivity profile, and safety considerations, designed to empower researchers in leveraging this compound for novel discovery.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties is fundamental for designing experiments, ensuring proper handling, and predicting behavior in various chemical environments.

Chemical Identity

-

IUPAC Name: methyl 2,5,6-trichloro-4-pyrimidinecarboxylate

-

Synonyms: 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester, 6-methoxycarbonyl-2,4,5-trichloropyrimidine[3][4]

-

Molecular Formula: C₆H₃Cl₃N₂O₂[4]

-

Molecular Weight: 241.46 g/mol [4]

Physicochemical Data

The properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 46-49 °C | [4] |

| Boiling Point | 342.7±37.0 °C (Predicted) | [4] |

| Density | 1.613±0.06 g/cm³ (Predicted) | [4] |

| pKa | -7.25±0.39 (Predicted) | [4] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [4] |

Molecular Structure and Reactivity Analysis

The arrangement of functional groups in this compound dictates its chemical behavior. The electron-deficient nature of the pyrimidine ring, amplified by three chloro substituents, makes it highly susceptible to nucleophilic attack.

Caption: Proposed two-step synthesis from tetrachloropyrimidine.

Detailed Experimental Protocol (Proposed)

Causality: This protocol is designed for regioselectivity and high conversion. The use of a Hauser base (i-PrMgCl·LiCl) allows for selective metal-halogen exchange at the C4 position, which is sterically accessible and electronically activated. Subsequent quenching with CO₂ forms the carboxylic acid. The conversion to the methyl ester via an acid chloride intermediate is a standard, high-yielding transformation.

Step 1: Synthesis of 2,5,6-Trichloropyrimidine-4-carboxylic Acid

-

Setup: Under an inert argon atmosphere, add 2,4,5,6-tetrachloropyrimidine (1.0 equiv) to a flask containing anhydrous THF.

-

Grignard Formation: Cool the solution to -15 °C. Add isopropylmagnesium chloride-lithium chloride complex (1.05 equiv) dropwise, maintaining the temperature below -10 °C.

-

Reaction: Stir the mixture at -15 °C for 1 hour. Monitor the reaction by TLC or LC-MS to confirm the formation of the Grignard reagent.

-

Carboxylation: Bubble dry CO₂ gas through the reaction mixture for 30 minutes.

-

Workup: Quench the reaction with aqueous HCl (1M). Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid.

Step 2: Esterification to this compound

-

Acid Chloride Formation: To the crude carboxylic acid from Step 1, add thionyl chloride (2.0 equiv) and a catalytic amount of DMF. Heat the mixture to 60 °C for 2 hours.

-

Esterification: Cool the reaction to 0 °C and slowly add methanol (5.0 equiv).

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Purification: Remove excess solvent and reagents under vacuum. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related trichloropyrimidines provides essential guidance. The compound should be handled with care, assuming it is an irritant and potentially harmful.

-

Hazard Class: IRRITANT. [4]* General Handling: Avoid contact with skin, eyes, and clothing. [6][7]Do not ingest or inhale. [6][8]Wash hands thoroughly after handling. [6][7]Use only in a well-ventilated area, preferably a chemical fume hood. [7]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield). [9][10]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7][8]Store in a freezer under an inert atmosphere for long-term stability. [4]* Incompatible Materials: Strong oxidizing agents, strong acids. [6][8]* Disposal: Dispose of contents/container to an approved waste disposal plant. [6][7]

Conclusion

This compound is a strategically important synthetic intermediate. Its key value lies in the polychlorinated pyrimidine ring, which offers multiple sites for sequential and regioselective functionalization through nucleophilic aromatic substitution. The physicochemical properties, including its solid nature and defined melting point, facilitate its handling and purification. By understanding its reactivity profile and employing appropriate synthetic strategies, researchers can effectively utilize this compound as a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials. Adherence to strict safety protocols is mandatory when handling this reactive chemical.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- CymitQuimica. (n.d.). This compound.

- PubChem. (n.d.). Methyl 2-chloropyrimidine-4-carboxylate.

- Chemical-Suppliers. (n.d.). This compound | CAS 89284-85-5.

- Sigma-Aldrich. (n.d.). This compound | 89284-85-5.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Trichloropyrimidine.

- Fisher Scientific. (2015). SAFETY DATA SHEET - 2,4,5-Trichloropyrimidine.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4,5,6-Trichloropyrimidine.

- ChemicalBook. (n.d.). This compound CAS#: 89284-85-5.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4,6-Trichloropyrimidine.

- Echemi. (2019). Methyl 2,4,6-trichloropyriMidine-5-carboxylate Safety Data Sheets.

-

Kalogirou, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. Molbank, 2021(2), M1190. [Link]

-

Kumar, A., et al. (2023). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Medicinal Chemistry, 14(10), 1835-1858. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. This compound CAS#: 89284-85-5 [amp.chemicalbook.com]

- 5. This compound | CAS 89284-85-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. tcichemicals.com [tcichemicals.com]

- 10. echemi.com [echemi.com]

The Strategic Synthesis and Application of Methyl 2,5,6-Trichloropyrimidine-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

Methyl 2,5,6-trichloropyrimidine-4-carboxylate, identified by the CAS Number 89284-85-5 , is a highly functionalized heterocyclic compound of significant interest in synthetic chemistry.[1][2] Its polysubstituted pyrimidine core, adorned with three reactive chlorine atoms and an electron-withdrawing methyl ester group, presents a unique platform for the construction of complex molecular architectures. Pyrimidine derivatives are foundational to life, forming the basis of nucleobases like cytosine and thymine, and are prevalent in a vast array of pharmaceuticals, including CNS depressants, anti-inflammatory agents, and anti-tumor drugs.[3] This guide provides an in-depth examination of this compound, focusing on its synthesis, physicochemical properties, reactivity, and its critical role as an intermediate in the development of agrochemicals and potentially novel therapeutics.

Physicochemical & Structural Characteristics

A precise understanding of the compound's properties is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 89284-85-5 | [1] |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [2] |

| Molecular Weight | 241.46 g/mol | [2] |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Melting Point | 46-49 °C | ChemicalBook |

| Synonyms | Methyl 2,5,6-trichloro-4-pyrimidinecarboxylate, 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester | [2] |

Proposed Synthesis Pathway

The logical starting material for this synthesis would be a derivative of barbituric acid or a related pyrimidine-dione, which can be synthesized through the condensation of a malonate derivative with urea or a similar N-C-N fragment.

Experimental Protocol (Hypothetical)

This protocol is a well-established method for the chlorination of hydroxypyrimidines and is expected to be effective for the synthesis of the title compound.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the hydroxypyrimidine precursor (1 equivalent).

-

Chlorination: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask. Slowly and portion-wise, add phosphorus pentachloride (PCl₅, ~3-4 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and PCl₅.

-

Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

No definitive, published spectra for this compound have been identified. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.[3][5] This data is crucial for confirming the identity and purity of the synthesized compound.

-

¹H NMR: A single peak, a singlet, is expected for the methyl ester protons (-OCH₃), likely appearing in the range of 3.9-4.1 ppm. The absence of any other proton signals on the pyrimidine ring confirms the trichloro-substitution pattern.

-

¹³C NMR: Several distinct signals for the quaternary carbons of the pyrimidine ring are expected in the aromatic region (typically 150-170 ppm), along with a signal for the ester carbonyl carbon (~160-165 ppm) and a signal for the methyl carbon (~53-55 ppm). The exact shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.

-

IR Spectroscopy: Key absorption bands would include C=O stretching for the ester group (around 1730-1750 cm⁻¹), C=N and C=C stretching vibrations characteristic of the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with the molecular ion peak (M+) and corresponding M+2, M+4, and M+6 peaks.

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three chlorine atoms in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the three chlorine substituents and the C4-ester group, making the ring highly susceptible to attack by nucleophiles.

Regioselectivity of SNAr

The positions on the pyrimidine ring are not equally reactive. The general order of reactivity for nucleophilic substitution on polychlorinated pyrimidines is:

C2 / C6 > C4 >> C5

This regioselectivity is governed by the electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack. The nitrogen atoms effectively stabilize the negative charge, particularly when the attack occurs at the positions ortho or para to them (C2, C4, C6). The C5 position is significantly less reactive.

In this specific molecule, the chlorine atoms are at positions 2, 5, and 6. Therefore, the C2 and C6 positions are the most activated and will be the primary sites for substitution. The C5-chloro is largely unreactive under typical SNAr conditions. The presence of the bulky methyl carboxylate group at C4 may introduce steric hindrance that could influence the relative rates of attack at the adjacent C5 versus the more distant C2 and C6 positions, although electronic factors are typically dominant.

Applications in Agrochemicals

The primary documented application of this compound is as a key intermediate in the synthesis of herbicidal compounds.[1] Specifically, it serves as a building block for creating fused heterocyclic systems such as 7H-pyrrolo[2,3-d]pyrimidines and 1H-pyrrolo[3,2-c]pyridines .[1]

The synthesis of these scaffolds typically involves a sequential SNAr reaction followed by an intramolecular cyclization. For instance, reaction with an appropriate amino-acetal or related bifunctional nucleophile can lead to the displacement of one of the activated chlorines (at C2 or C6), setting the stage for a subsequent ring-closing reaction to form the pyrrole ring fused to the pyrimidine core. These pyrrolopyrimidine scaffolds are known to be effective in controlling undesirable vegetation in various crops.[6][7][8][9]

Potential in Drug Discovery

While the confirmed application is in agrochemicals, the polychlorinated pyrimidine scaffold is highly relevant to drug discovery, particularly in the field of kinase inhibitors . Many FDA-approved kinase inhibitors feature a substituted pyrimidine core that serves to anchor the molecule in the ATP-binding site of the target kinase.

The reactive chlorine atoms on this compound allow for the systematic and regioselective introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR). This makes it an attractive starting point for the synthesis of compound libraries aimed at discovering novel kinase inhibitors or inhibitors of other enzyme classes. The ability to perform sequential substitutions at the C2 and C6 positions allows for the creation of diverse, highly functionalized molecules from a single, versatile starting material.

Safety and Handling

As a reactive chlorinated heterocyclic compound, this compound should be handled with appropriate care in a laboratory setting. Based on data for structurally related compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its well-defined structure and the predictable, regioselective reactivity of its chlorine atoms make it a powerful tool for synthetic chemists. With a confirmed role in the synthesis of potent herbicides and a strong potential for application in medicinal chemistry and drug discovery, this compound represents a strategic scaffold for building molecular complexity and accessing novel, biologically active molecules. Further research into its synthesis and reactivity will undoubtedly continue to unlock new applications in both industrial and academic settings.

References

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar. Available from: [Link]

- Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.

-

Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. PubMed. Available from: [Link]

-

Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Research Square. Available from: [Link]

-

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. Available from: [Link]

-

4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. Available from: [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

-

Cornelia Hojnik, BSc Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines Master Thesis. Graz University of Technology. Available from: [Link]

- PYRROLO[3,2-c]PYRIDINE DERIVATIVES AND PROCESSES FOR THE PREPARATION THEREOF. Google Patents.

-

Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. ResearchGate. Available from: [Link]

-

Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health. Available from: [Link]

- Herbicidal combinations. Google Patents.

- (S)-2-methyl-1,4,5,6-tetrahydromethylpyrimidine-4-carboxylic acid synthesis method. Google Patents.

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available from: [Link]

-

HERBICIDE COMPOSITION. National Institutes of Health. Available from: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

13-C NMR Chemical Shift Table. University of Colorado Boulder. Available from: [Link]

- Herbicide containing aminopyralid, triclopyr and organosilicone surfactant. Google Patents.

-

COMPOSITIONS COMPRISING PYRIDINE CARBOXYLATE HERBICIDES AND AZOLE CARBOXYLATE SAFENERS. European Patent Office. Available from: [Link]

- AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. Google Patents.

-

4,5,6-Trichloro-2-methylpyrimidine. National Institutes of Health. Available from: [Link]

Sources

- 1. This compound CAS#: 89284-85-5 [amp.chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. rsc.org [rsc.org]

- 6. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant - Google Patents [patents.google.com]

- 9. data.epo.org [data.epo.org]

An In-Depth Technical Guide to the Molecular Structure of Methyl 2,5,6-trichloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in organic synthesis. Its pyrimidine core, adorned with three chlorine atoms and a methyl carboxylate group, offers multiple reactive sites, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of these functional groups dictates the molecule's reactivity and its utility in constructing complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its significance in drug discovery.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The presence of multiple chlorine atoms on the pyrimidine ring of this compound makes it particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity is fundamental to its role as a precursor for a wide range of derivatives with potential biological activity.[2]

Physicochemical Properties

This compound is typically a solid at room temperature.[3][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 89284-85-5 | [3][5][6] |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [3][5][6] |

| Molecular Weight | 241.46 g/mol | [3][4][6] |

| Appearance | Solid | [3][4] |

| Purity | ≥97% | [3][4] |

| InChI | InChI=1S/C6H3Cl3N2O2/c1-13-5(12)3-2(7)4(8)11-6(9)10-3/h1H3 | [3] |

| InChI Key | TVFOOGACHSHHSX-UHFFFAOYSA-N | [3] |

Molecular Structure and Reactivity

The molecular structure of this compound is characterized by a pyrimidine ring substituted with three chlorine atoms at positions 2, 5, and 6, and a methyl carboxylate group at position 4.

Structural Visualization

Caption: 2D structure of this compound.

Electronic Effects and Reactivity

The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms.[1] This inherent electron deficiency is further amplified by the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the three chlorine atoms.[1] Consequently, the carbon atoms of the pyrimidine ring, particularly C2, C4, and C6, are highly electrophilic and susceptible to nucleophilic attack.[1]

The chlorine atoms at positions 2, 4, and 6 are excellent leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these positions towards nucleophilic displacement generally follows the order C4 > C6 > C2. The presence of the methyl carboxylate group at the C4 position, however, alters this reactivity profile. In this compound, the chlorine atoms at positions 2, 5, and 6 are the primary sites for nucleophilic substitution. The relative reactivity of these positions can be influenced by the nature of the nucleophile and the reaction conditions.

Synthesis

The synthesis of polychlorinated pyrimidines often involves the chlorination of pyrimidine precursors such as barbituric acid or uracil derivatives. A common method for producing 2,4,6-trichloropyrimidine involves the chlorination of barbituric acid using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalyst such as N,N-dimethylformamide (DMF).[2]

General Synthetic Workflow

Caption: A generalized synthetic workflow for this compound.

Applications in Drug Discovery and Development

The high reactivity of the chlorine atoms on the pyrimidine ring makes this compound a valuable intermediate in the synthesis of diverse compound libraries for drug discovery.[1] By selectively displacing the chlorine atoms with various nucleophiles, a wide array of functional groups can be introduced, leading to the generation of novel molecules with potential therapeutic applications.

Trichloropyrimidine derivatives have been instrumental in the development of targeted therapies, particularly in oncology.[8][9] For instance, they serve as key precursors for the synthesis of anaplastic lymphoma kinase (ALK-5) inhibitors and epidermal growth factor receptor (EGFR) inhibitors, which are crucial in treating certain types of cancer.[8][9] The ability to fine-tune the substitution pattern on the pyrimidine ring allows for the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Chloropyrimidines have also been investigated for their antimicrobial properties.[10] Derivatives with various substituents at different positions have shown in vitro activity against bacteria, including Mycobacterium tuberculosis, and fungi.[10] This highlights the potential of this compound as a starting material for the development of new anti-infective agents.

Furthermore, some chloropyrimidine derivatives have been identified as covalent inhibitors of kinases, where they form a covalent bond with a cysteine residue in the active site.[11] This mechanism of action can lead to potent and durable inhibition of the target enzyme.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in the field of drug discovery and development. Its unique molecular structure, characterized by an electron-deficient pyrimidine ring and multiple reactive chlorine atoms, allows for the facile synthesis of a diverse range of derivatives. The strategic application of this intermediate has already contributed to the development of important therapeutic agents and continues to be an area of active research for the discovery of novel drugs targeting a variety of diseases.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. Vertex AI Search.

- BenchChem.

- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz

- The Role of 2,4,5-Trichloropyrimidine in Modern Drug Synthesis. Google Search.

- Understanding the Synthesis and Applications of 2,4,5-Trichloropyrimidine. Google Search.

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC. PubMed Central.

- Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs | The Journal of Organic Chemistry.

- Methyl 2,5,6-trichloropyrimidine-4-carboxyl

- Methyl 2-chloropyrimidine-4-carboxylate | C6H5ClN2O2 | CID 43811076 - PubChem. PubChem.

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - Arkivoc. Arkivoc.

- This compound | CAS 89284-85-5 | Chemical-Suppliers. Chemical-Suppliers.

- This compound | 89284-85-5 - Sigma-Aldrich. Sigma-Aldrich.

- Chloropyrimidines as a new class of antimicrobial agents - PubMed. PubMed.

- This compound CAS#: 89284-85-5 - ChemicalBook. ChemicalBook.

- 4,5,6-Trichloropyrimidine-2-carboxamide - MDPI. MDPI.

- N-Vinylformamide 98 13162-05-5 - Sigma-Aldrich. Sigma-Aldrich.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - ResearchGate.

- Ethyl 4-(4-chlorophenyl)

- Methyl 2,5,6-trichloropyrimidine-4-carboxyl

- (PDF) 4,5,6-Trichloropyrimidine-2-carboxamide - ResearchGate.

- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.

- N-Vinylformamide | CAS#:13162-05-5 | Chemsrc. Chemsrc.

- N-Vinylformamide CAS 13162-05-5 - Haihang Industry. Haihang Industry.

- 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem. PubChem.

- N-Vinylformamide | 13162-05-5 | TCI AMERICA. TCI AMERICA.

- Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [cymitquimica.com]

- 4. This compound [cymitquimica.com]

- 5. This compound | 89284-85-5 [sigmaaldrich.com]

- 6. This compound CAS#: 89284-85-5 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2,5,6-trichloropyrimidine-4-carboxylate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Chemistry

Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in synthetic organic chemistry. Its polysubstituted pyrimidine core, adorned with reactive chloro groups and an ester moiety, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway, its reactivity profile, and its critical applications in the development of agrochemicals and pharmaceuticals.

The unambiguous identification of this compound is crucial for scientific communication and reproducibility. Based on the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this molecule is This compound .

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 89284-85-5 | [1][2] |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [2][3] |

| Molecular Weight | 241.46 g/mol | [3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [1] |

Proposed Synthesis of this compound

Logical Flow of the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical sequence based on analogous reactions reported for similar compounds and should be optimized and validated experimentally.

Step 1: Synthesis of a Polychlorinated Pyrimidine Intermediate

The initial step would likely involve the synthesis of a fully chlorinated pyrimidine ring. A common and potent method for achieving this is the reaction of a pyrimidine precursor, such as a barbituric acid derivative, with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a catalyst.

-

Reaction: Barbituric acid or a suitable derivative is heated with an excess of phosphorus oxychloride, potentially with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline), to facilitate the conversion of the hydroxyl groups to chlorides.

-

Rationale: Phosphorus oxychloride is a powerful reagent for the exhaustive chlorination of hydroxyl-substituted pyrimidines, leading to the formation of a polychlorinated pyrimidine core. The reaction typically requires elevated temperatures to proceed to completion.

Step 2: Introduction of the Carboxylate Moiety and Esterification

Following the formation of the polychlorinated pyrimidine, the next critical step is the introduction of the methyl carboxylate group at the 4-position. This could potentially be achieved through a sequence of reactions involving a directed metallation followed by quenching with a carbon dioxide source and subsequent esterification, or through a nucleophilic substitution reaction.

-

Method A: Directed Ortho-Metalation and Esterification

-

Reaction: The polychlorinated pyrimidine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures to selectively deprotonate the 5-position. The resulting lithiated species is then quenched with a source of carbon dioxide (e.g., dry ice) to form the corresponding carboxylic acid. The crude carboxylic acid is then subjected to Fischer esterification by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Rationale: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. The subsequent Fischer esterification is a classic and reliable method for converting carboxylic acids to their corresponding esters.[4]

-

-

Method B: Nucleophilic Substitution

-

Reaction: An alternative could involve the reaction of a pre-functionalized pyrimidine where a suitable leaving group at the 4-position is displaced by a cyanide nucleophile, followed by hydrolysis and esterification. However, controlling the regioselectivity of such a reaction on a polychlorinated pyrimidine would be challenging.

-

Purification and Characterization

The final product would require purification, likely through column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid. Characterization would be essential to confirm the structure and purity, employing techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the presence of the methyl ester protons and ¹³C NMR to identify all carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the ester and the C-Cl bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the final compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of three electron-withdrawing chlorine atoms. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2, 5, and 6 positions are all potential sites for nucleophilic attack. The regioselectivity of the substitution will depend on the nature of the nucleophile, the reaction conditions, and the relative activation of each position by the nitrogen atoms and the ester group. Generally, positions 2, 4, and 6 of the pyrimidine ring are the most activated towards nucleophilic attack.

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 2,5,6-trichloropyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its polysubstituted pyrimidine core serves as a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. The presence of three chlorine atoms and a methyl ester group imparts unique reactivity and physical characteristics to the molecule, making a thorough understanding of its properties essential for its effective utilization in research and development. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with insights into its synthesis and reactivity, to empower researchers in their scientific endeavors.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in synthetic chemistry and materials science. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 89284-85-5 | [1] |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| Physical Form | Solid | [1][2] |

| Melting Point | 46-49 °C | [3] |

| Boiling Point (Predicted) | 342.7 ± 37.0 °C at 760 mmHg | [3][4] |

| Density (Predicted) | 1.613 ± 0.06 g/cm³ | [3][4] |

| Purity | 97% | [2] |

Synthesis and Reactivity: A Senior Application Scientist's Perspective

The synthesis of polychlorinated pyrimidines is a cornerstone of heterocyclic chemistry, providing access to a rich diversity of scaffolds for drug discovery. The general approach to synthesizing compounds like this compound often involves the chlorination of a suitable pyrimidine precursor.

General Synthetic Approach

A common strategy for the synthesis of trichloropyrimidines involves the reaction of barbituric acid or its derivatives with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst.[5] This reaction proceeds through the conversion of the keto groups of the pyrimidine ring into chloro substituents. The ester functionality can be introduced either before or after the chlorination steps, depending on the overall synthetic strategy and the stability of the ester group to the reaction conditions.

The choice of a specific synthetic route is dictated by the desired substitution pattern and the availability of starting materials. For instance, the synthesis of the isomeric 2,4,5-trichloropyrimidine has been achieved by reacting uracil with sodium hypochlorite under acidic conditions to form 5-chlorouracil, followed by reaction with a chlorinating agent.[6]

Diagram: General Synthetic Logic for Polychlorinated Pyrimidines

Caption: A simplified workflow for the synthesis of the target compound.

Reactivity Insights

The reactivity of this compound is dominated by the three chlorine atoms attached to the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the stepwise and often regioselective introduction of various nucleophiles. The positions of the chlorine atoms (2, 5, and 6) offer distinct electronic environments, which can be exploited to control the outcome of substitution reactions.

The electron-withdrawing nature of the pyrimidine ring, further enhanced by the chlorine substituents and the carboxylate group, facilitates nucleophilic attack. The relative reactivity of the chloro groups is a subject of both experimental and theoretical investigation, with factors such as the nature of the nucleophile and reaction conditions playing a crucial role in determining the site of substitution.

Spectroscopic Characterization

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be relatively simple, showing a single peak corresponding to the methyl protons of the ester group (-OCH₃). This signal would likely appear in the range of 3.8-4.0 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group and the aromatic ring.

13C NMR Spectroscopy

The 13C NMR spectrum would provide more detailed structural information. We would expect to see signals for the methyl carbon of the ester, the carbonyl carbon, and the four distinct carbons of the pyrimidine ring. The chemical shifts of the ring carbons would be significantly influenced by the attached chlorine atoms, with the carbon bearing the carboxylate group appearing at a different chemical shift compared to the others.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A strong absorption in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group.[7] Stretching vibrations of the C-Cl bonds would be observed in the fingerprint region, typically below 800 cm⁻¹. The aromatic C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1600-1400 cm⁻¹ region.[4]

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.46 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The relative abundances of the M, M+2, M+4, and M+6 peaks would be determined by the natural isotopic abundance of ³⁵Cl and ³⁷Cl. Fragmentation would likely involve the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), or chlorine atoms.[8][9][10][11]

Handling and Safety

This compound should be handled by trained professionals in a well-ventilated laboratory. As with many halogenated organic compounds, it should be considered potentially hazardous. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

This compound is a valuable building block for the synthesis of novel heterocyclic compounds. This guide has provided a detailed overview of its known physical properties, along with insights into its synthesis, reactivity, and expected spectroscopic characteristics. A comprehensive understanding of these properties is paramount for its successful application in the design and development of new chemical entities with potential biological activity. Further experimental investigation to fully characterize its spectral properties would be a valuable contribution to the scientific community.

References

- 6-Methoxycarbonyl-2,4,5-trichloropyrimidine. (2025, September 17). ChemSrc.

- Methyl 2,5,6-trichloropyrimidine-4-carboxyl

- Reactions of Polychlorinated Pyrimidines with DABCO. (2025, October 16).

- Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023, July 24).

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH.

- Methyl 2,5,6-trichloropyrimidine-4-carboxyl

- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378. PubChem.

- Mass spectral fragmentation modes of pyrimidine deriv

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine deriv

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.

- US5712394A - Process for preparing 2,4,6-trichloropyrimidine.

- CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.

- Table of Characteristic IR Absorptions.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion.

- methyl 2-chloro-6-methylpyrimidine-4-carboxyl

- Methyl 2,5,6-trichloropyrimidine-4-carboxyl

- Methyl 2,5,6-trichloropyrimidine-4-carboxyl

- (PDF) 4,5,6-Trichloropyrimidine-2-carboxamide. (2025, October 15).

- Pyrimidine synthesis. Organic Chemistry Portal.

- Synthesis of Pyrimidine and Its Deriv

- A deconstruction–reconstruction strategy for pyrimidine diversific

- (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2).

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.

- 89793-11-3 | Methyl 2-chloro-6-methylpyrimidine-4-carboxyl

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound [cymitquimica.com]

- 3. rsc.org [rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 6. CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine - Google Patents [patents.google.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. sphinxsai.com [sphinxsai.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. article.sapub.org [article.sapub.org]

Methyl 2,5,6-trichloropyrimidine-4-carboxylate spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Profile of Methyl 2,5,6-trichloropyrimidine-4-carboxylate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest in synthetic chemistry and drug discovery. Its polysubstituted pyrimidine core serves as a versatile scaffold for the development of novel therapeutic agents and agrochemicals.[1] The presence of three chlorine atoms and a methyl ester group provides multiple reaction sites for further chemical modification. A thorough understanding of its spectroscopic characteristics is paramount for researchers to verify its identity, purity, and structural integrity during synthesis and subsequent applications.

Molecular Structure and Key Features

A clear visualization of the molecule is the first step in any spectroscopic analysis. The structure dictates the electronic and vibrational properties that are measured.

Caption: Chemical structure of this compound (CAS 89284-85-5).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: A Study in Simplicity

Experimental Rationale: The ¹H NMR spectrum is expected to be remarkably simple. The pyrimidine ring is fully substituted, with chlorine atoms at positions 2, 5, and 6, and the carboxylate group at position 4. Consequently, there are no aromatic protons attached to the ring. The only source of proton signals is the methyl group of the ester functionality.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 | Singlet (s) | 3H | -OCH₃ |

Interpretation:

-

Chemical Shift (δ ≈ 4.0 ppm): The methyl protons (-OCH₃) are deshielded by the adjacent oxygen atom of the ester group. This typically places their signal in the 3.7-4.1 ppm range. The electron-withdrawing nature of the trichloropyrimidine ring may cause a slight downfield shift compared to simpler alkyl methyl esters.

-

Multiplicity (Singlet): The methyl protons have no adjacent protons to couple with, resulting in a sharp singlet.

-

Integration (3H): The integral of this peak will correspond to three protons, confirming the presence of a single methyl group.

The absence of any other signals in the spectrum is a strong confirmation of the proposed substitution pattern on the pyrimidine ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Rationale: The ¹³C NMR spectrum will reveal all six unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (Cl, N, O) and the aromaticity of the pyrimidine ring.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C=O (Ester) | The carbonyl carbon of an ester group typically resonates in this downfield region.[2] |

| ~ 160 | C2 | This carbon is bonded to two nitrogen atoms and a chlorine atom, leading to significant deshielding. |

| ~ 158 | C6 | Bonded to a nitrogen and two chlorine atoms (one directly, one on C5), placing it strongly downfield. |

| ~ 155 | C4 | Attached to two nitrogen atoms and the electron-withdrawing carboxylate group. Its chemical shift will be downfield. |

| ~ 130 | C5 | This carbon is bonded to two carbons and a chlorine atom. The direct attachment to chlorine causes a downfield shift, though less pronounced than for carbons attached to nitrogen. |

| ~ 53 | -OCH₃ | The methyl carbon of the ester group is shielded relative to the ring carbons and appears in the typical range for such groups. |

Workflow for Spectral Interpretation:

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation:

-

Loss of a Methoxy Radical (-•OCH₃): Cleavage of the O-CH₃ bond is a common fragmentation for methyl esters, leading to a prominent acylium ion cluster starting at m/z 209.

-

Loss of a Chlorine Radical (-•Cl): Expulsion of a chlorine atom from the aromatic ring would result in a fragment ion cluster starting at m/z 205.

-

Loss of the Carbomethoxy Radical (-•COOCH₃): Cleavage of the C-C bond between the ring and the ester group would produce a trichloropyrimidine cation cluster starting at m/z 181.

The observation of these fragments, each with its own characteristic chlorine isotope pattern, would provide unequivocal confirmation of the assigned structure.

Conclusion

The spectroscopic analysis of this compound presents a clear and consistent picture. The simplicity of the ¹H NMR spectrum, combined with the detailed carbon map from the ¹³C NMR, confirms the substitution pattern. The characteristic vibrational frequencies in the IR spectrum validate the presence of the key ester and chloro-pyrimidine functionalities. Finally, the unique isotopic signature in the mass spectrum provides definitive proof of the molecular formula and offers insights into its fragmentation behavior. This comprehensive guide serves as a valuable resource for scientists working with this important heterocyclic building block, enabling confident structural verification and quality control.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Koutentis, P. A., & Koskinas, A. S. (2019). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Semantic Scholar. Retrieved from [Link]

-

Srivastava, S. L., & Lal, B. B. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana - Journal of Physics. Retrieved from [Link]

-

Koskinas, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. MDPI. Retrieved from [Link]

-

Fan, T. W.-M., & Lane, A. N. (2016). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central. Retrieved from [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

-

Koskinas, A. S., & Koutentis, P. A. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide. ResearchGate. Retrieved from [Link]

-

Beraldo, H., et al. (2004). Crystal structures and IR, NMR and UV spectra of 4-formyl- and 4-acetylpyridine N(4)-methyl- and N(4)-ethylthiosemicarbazones. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Reactivity of Methyl 2,5,6-trichloropyrimidine-4-carboxylate

Introduction

The pyrimidine nucleus is a foundational scaffold in medicinal chemistry and drug discovery, owing to its prevalence in biologically crucial molecules like nucleosides and nucleotides.[1][2] Halogenated pyrimidines, in particular, serve as versatile building blocks for the synthesis of a diverse array of functionalized derivatives.[3] Among these, Methyl 2,5,6-trichloropyrimidine-4-carboxylate stands out as a highly functionalized and reactive intermediate. Its unique substitution pattern, featuring three chlorine atoms at positions C2, C5, and C6, and a methyl carboxylate group at C4, offers multiple sites for chemical modification. This guide provides a comprehensive technical overview of the reactivity of this compound, with a focus on the principles governing its chemical behavior and practical applications for researchers, scientists, and drug development professionals.

The Landscape of Reactivity: A Multi-faceted Electrophile

The reactivity of this compound is dominated by its electrophilic nature, a consequence of the electron-withdrawing effects of the two ring nitrogen atoms and the four substituents. This electron deficiency renders the pyrimidine ring susceptible to attack by a wide range of nucleophiles. The three chlorine atoms act as leaving groups, primarily in nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of these chlorine atoms is the cornerstone of its synthetic utility, allowing for sequential and regioselective functionalization.

The Hierarchy of Chlorine Reactivity in SNAr Reactions

The generally accepted order of reactivity for the chlorine atoms in polychlorinated pyrimidines towards nucleophilic aromatic substitution is C4/C6 > C2 > C5.[4][5] This selectivity is dictated by the electronic properties of the pyrimidine ring, where the C2, C4, and C6 positions are the most electron-deficient.

-

Positions C6 and C2: These positions are significantly activated towards nucleophilic attack due to their proximity to the ring nitrogen atoms. The chlorine at C6 is generally considered the most labile, followed closely by the one at C2.

-

Position C5: The chlorine atom at the C5 position is considerably less reactive in SNAr reactions. This position is not directly activated by the ring nitrogens and is less electron-deficient.

The presence of the electron-withdrawing methyl carboxylate group at the C4 position further influences this reactivity profile, though the primary determinant remains the inherent electronic nature of the pyrimidine ring.

Key Reaction Classes and Mechanistic Insights

The synthetic utility of this compound is realized through several key reaction classes, each offering a pathway to novel molecular architectures.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are the most common transformations involving this substrate.[1] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

Amination Reactions: Building Blocks for Bioactive Molecules

The reaction of halogenated pyrimidines with amines is a cornerstone of pyrimidine chemistry, driven by the quest for biologically active aminopyrimidine derivatives.[1][2]

-

Regioselectivity: With primary and secondary amines, the substitution typically occurs preferentially at the C6 position, followed by the C2 position. The C5 chloro substituent is generally unreactive under standard SNAr conditions. This allows for the selective introduction of one or two different amino groups.

-

Reaction Conditions: These reactions can be performed under various conditions, from traditional heating in a suitable solvent to microwave-assisted synthesis for accelerated reaction times.[7] The choice of base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is often crucial to neutralize the HCl generated during the reaction.[2] In some cases, acid catalysis can favor the reaction of less reactive chloropyrimidines.[1][2]

Diagram: Generalized SNAr Workflow with Amines

Caption: A typical workflow for the nucleophilic aromatic substitution of this compound with amines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are powerful tools for the functionalization of halogenated heterocycles.[8] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the chloropyrimidine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base.[4][8]

-

Regioselectivity: Similar to SNAr reactions, the oxidative addition of the palladium catalyst, which is often the rate-determining and selectivity-determining step, generally occurs preferentially at the more electron-deficient C6 and C2 positions.[5] The reactivity order is typically C6 > C2 >> C5.

-

Catalyst and Ligand Choice: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and ligand is critical for achieving high yields and selectivity.[8] Sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to influence and sometimes reverse the conventional site-selectivity in related systems.[9]

Buchwald-Hartwig Amination

For less reactive amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative for the formation of C-N bonds.[7] This reaction involves the palladium-catalyzed coupling of the chloropyrimidine with an amine.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties through the reaction of the chloropyrimidine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.

Diagram: Regioselectivity in Palladium-Catalyzed Cross-Coupling

Caption: Relative reactivity of the chloro-substituents in palladium-catalyzed cross-coupling reactions.

Hydrolysis of the Ester Group

The methyl carboxylate group at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[10] This transformation is valuable as it introduces a new functional handle for further modifications, such as amide bond formation. A common method involves the use of lithium hydroxide (LiOH) in a mixture of water and an organic solvent.[11]

Experimental Protocols: A Practical Guide

The following protocols are provided as representative examples for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Regioselective Mono-amination at the C6 Position

This protocol describes a typical procedure for the selective substitution of the C6-chloro group with a primary or secondary amine.

Materials:

-

This compound

-

Amine (1.1 equivalents)

-

Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add the desired amine (1.1 eq) to the solution.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired C6-aminated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh3)4 (0.05 equivalents)

-

Sodium carbonate (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and sodium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield the C6-aryl substituted product.

Protocol 3: Hydrolysis of the Methyl Ester

This protocol provides a method for the saponification of the methyl ester to the carboxylic acid.

Materials:

-

Methyl 2,5,6-trichloro- or substituted pyrimidine-4-carboxylate

-

Lithium hydroxide monohydrate (2.0 equivalents)

-

Tetrahydrofuran (THF) and Water (3:1 mixture)

-

1M Hydrochloric acid (HCl)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the pyrimidine ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

Data Presentation: A Comparative Overview

The following table summarizes the expected reactivity and typical reaction conditions for the different positions on the this compound core.

| Position | Relative Reactivity (SNAr & Cross-Coupling) | Common Reactions | Typical Conditions |

| C6-Cl | High | Amination, Suzuki, Buchwald-Hartwig, Sonogashira | Mild to moderate heating, various bases and catalysts |

| C2-Cl | Moderate | Amination, Suzuki, Buchwald-Hartwig | More forcing conditions may be required compared to C6 |

| C5-Cl | Low | Generally unreactive in SNAr and cross-coupling | Requires specialized reagents or harsh conditions |

| C4-COOCH3 | N/A (for substitution) | Hydrolysis | Basic (e.g., LiOH) or acidic conditions |

Conclusion

This compound is a synthetically valuable and highly versatile building block. Its well-defined hierarchy of reactivity allows for the controlled and regioselective introduction of a wide range of functional groups. A thorough understanding of the principles governing its reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is essential for its effective utilization in the design and synthesis of novel compounds for drug discovery and materials science. The protocols and insights provided in this guide serve as a foundational resource for scientists seeking to harness the synthetic potential of this powerful intermediate.

References

- A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine - Benchchem.

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - Arkivoc.

- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters.

- (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- Application Notes and Protocols for the Amination of 2-Chloropyrimidines - Benchchem.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Cu(II)

- Amination products of chloropyrazine and 2-chloropyrimidine.

- 4,5,6-Trichloropyrimidine-2-carboxamide - MDPI.

- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.

- Pyrimidines. Part II.

- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.

- Haloselectivity of Heterocycles - Baran Lab.

- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.

- (PDF)

- Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - NIH.

- Methyl 2,5,6-trichloropyrimidine-4-carboxyl

- Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich.

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc.

- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...

- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR.

- 17.2: Palladium catalyzed couplings - Chemistry LibreTexts.

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry.

- Methyl 2,5,6-trichloropyrimidine-4-carboxyl

- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. baranlab.org [baranlab.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2,5,6-trichloropyrimidine-4-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile scaffold in synthetic and medicinal chemistry. The presence of three reactive chlorine atoms, an ester group, and the electron-deficient pyrimidine core imparts a unique chemical reactivity, making it a valuable starting material for the synthesis of a diverse array of derivatives and analogs. This guide provides a comprehensive overview of the synthesis, chemical properties, and reactivity of this core compound. It further delves into the design and synthesis of its derivatives, with a particular focus on their emerging applications in agrochemicals and potential as scaffolds in drug discovery. Detailed experimental protocols, reactivity analysis, and structure-activity relationship insights are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Pyrimidine Scaffold in Chemical Innovation

The pyrimidine ring is a cornerstone of heterocyclic chemistry, famously forming the backbone of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This fundamental biological role has inspired chemists for over a century to explore pyrimidine derivatives for a vast range of applications. In the pharmaceutical realm, the pyrimidine nucleus is a privileged scaffold found in numerous FDA-approved drugs, including anticancer agents, antivirals, and antibiotics.[2] The adaptability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological effects through meticulous structure-activity relationship (SAR) studies.[3]

This compound (CAS No. 89284-85-5) represents a highly activated and versatile pyrimidine derivative.[4][5] Its trifunctionalized nature, with three distinct chlorine atoms susceptible to nucleophilic displacement, offers a rich platform for combinatorial synthesis and the generation of diverse chemical libraries. This guide will illuminate the path from the foundational chemistry of this core molecule to the synthesis and potential applications of its derivatives.

Core Compound Profile: this compound

A thorough understanding of the physicochemical properties of the core compound is paramount for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 89284-85-5 | [4][5] |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [4] |

| Molecular Weight | 241.46 g/mol | [4] |

| Synonyms | 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester | [4] |

Synthesis of the Core Scaffold

While a direct, detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established pyrimidine chemistry, particularly the synthesis of related trichloropyrimidines from barbituric acid derivatives.[2][6]

Proposed Synthetic Pathway

The synthesis likely commences with a substituted barbituric acid, which undergoes chlorination to introduce the three chlorine atoms onto the pyrimidine ring.

Caption: Proposed synthesis of the core compound.

Experimental Protocol: A Representative Chlorination Procedure

The following protocol is adapted from the synthesis of 2,4,6-trichloropyrimidine and represents a viable method for the synthesis of the title compound, likely requiring optimization for the specific substrate.[2][6]

Materials:

-

Substituted Barbituric Acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or Phosphorus trichloride (PCl₃) and Chlorine (Cl₂)

-

N,N-dimethylaniline (catalyst, optional)

-

Inert solvent (e.g., toluene)

Procedure:

-

To a stirred solution of the substituted barbituric acid in an inert solvent, add phosphorus oxychloride.

-

Optionally, add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux (typically 70-115°C) for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and slowly add phosphorus pentachloride or introduce phosphorus trichloride and chlorine gas.

-

Continue stirring at a controlled temperature (e.g., below 80°C) until the reaction is complete.

-

Carefully quench the reaction mixture with ice-water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Reactivity and Derivatization: A Hub for Chemical Diversity

The chemical behavior of this compound is dominated by the electron-deficient nature of the pyrimidine ring, further activated by the three chlorine atoms. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity of Nucleophilic Substitution

The three chlorine atoms at positions 2, 5, and 6 are not equally reactive. The reactivity is governed by the electronic effects of the ring nitrogen atoms and the ester group. Generally, the chlorine atoms at positions 2 and 6 are more activated towards nucleophilic attack than the chlorine at position 5. The relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions.[7][8]

Caption: Reactivity sites on the core molecule.

Reactions with N-Nucleophiles

Amines are common nucleophiles used to displace the chlorine atoms, leading to a wide range of amino-pyrimidine derivatives.

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF).

-

Add the desired amine (1.1 eq) and a base such as triethylamine or potassium carbonate (2.0 eq).

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reactions with S-Nucleophiles

Thiols react readily with the chloropyrimidine core to form thioether derivatives.

-

To a solution of the desired thiol (1.1 eq) in a solvent like ethanol or DMF, add a base such as sodium hydride or potassium carbonate (1.2 eq) and stir for 30 minutes.

-

Add a solution of this compound (1.0 eq) dropwise.

-

Stir the reaction at room temperature until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the product by recrystallization or column chromatography.

Applications in Agrochemicals: Herbicidal Derivatives

A significant application of this compound is as a key intermediate in the synthesis of novel herbicides.[9][10] Specifically, it is a reactant in the preparation of 7H-pyrrolo[2,3-d]pyrimidine and 1H-pyrrolo[3,2-c]pyridine derivatives.[5]

Synthesis of Herbicidal Scaffolds